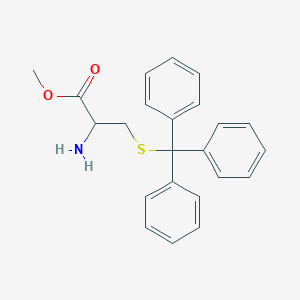
1,3-Oxathiolane,2,5-dimethyl-2-(1-methylethyl)-,cis-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Oxathiolane,2,5-dimethyl-2-(1-methylethyl)-,cis-(9CI) is an organic compound belonging to the oxathiolane family. These compounds are characterized by a five-membered ring containing both oxygen and sulfur atoms. The specific structure of this compound includes two methyl groups and an isopropyl group, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-oxathiolane derivatives typically involves the cyclization of suitable precursors containing both oxygen and sulfur functionalities. One common method is the reaction of diols with thiols under acidic or basic conditions to form the oxathiolane ring. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired product and yield.
Industrial Production Methods
Industrial production of such compounds often involves optimized synthetic routes that maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Oxathiolane derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfur atom to form thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the sulfur or oxygen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Aplicaciones Científicas De Investigación
1,3-Oxathiolane derivatives have various applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for their potential use in drug development, particularly as prodrugs or drug delivery agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1,3-oxathiolane derivatives exert their effects can vary depending on their specific structure and application. In biological systems, these compounds may interact with enzymes or receptors, modulating their activity. The presence of both oxygen and sulfur atoms in the ring can influence their reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: Contains an oxygen atom in place of sulfur.
1,3-Thiazolane: Contains a nitrogen atom in place of oxygen.
1,3-Oxazolidine: Contains both oxygen and nitrogen atoms in the ring.
Uniqueness
1,3-Oxathiolane derivatives are unique due to the presence of both oxygen and sulfur atoms in the ring, which can influence their chemical reactivity and biological activity. This dual functionality can make them versatile intermediates in synthetic chemistry and valuable compounds in various research applications.
Propiedades
Fórmula molecular |
C8H16OS |
|---|---|
Peso molecular |
160.28 g/mol |
Nombre IUPAC |
(2S,5S)-2,5-dimethyl-2-propan-2-yl-1,3-oxathiolane |
InChI |
InChI=1S/C8H16OS/c1-6(2)8(4)9-7(3)5-10-8/h6-7H,5H2,1-4H3/t7-,8-/m0/s1 |
Clave InChI |
ZJRIRHNYIJKQAS-YUMQZZPRSA-N |
SMILES isomérico |
C[C@H]1CS[C@@](O1)(C)C(C)C |
SMILES canónico |
CC1CSC(O1)(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


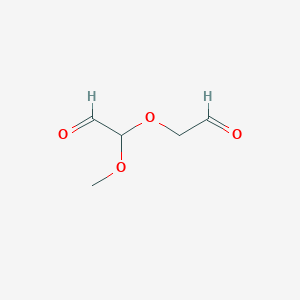
![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13830553.png)


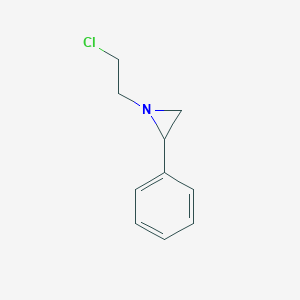


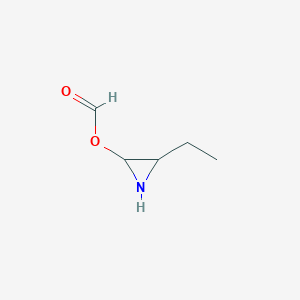
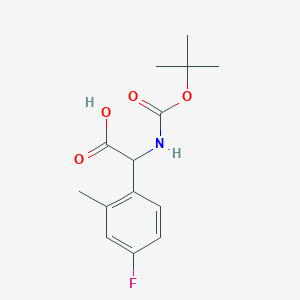
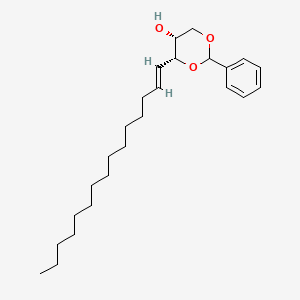
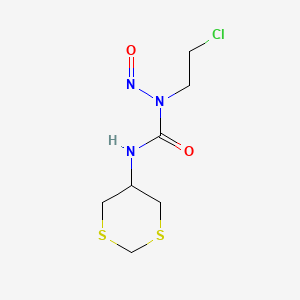
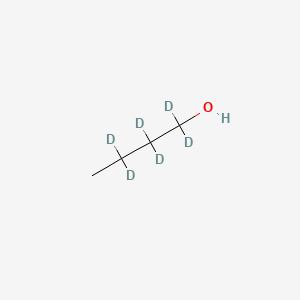
![Butanoic acid, 2-ethyl-, [[[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl][[[(1-methylethoxy)carbonyl]oxy]methoxy]phosphinyl]oxy]methyl ester](/img/structure/B13830625.png)
